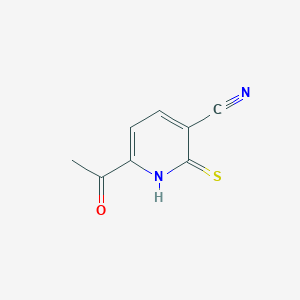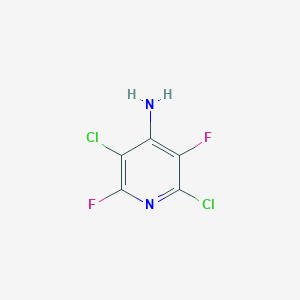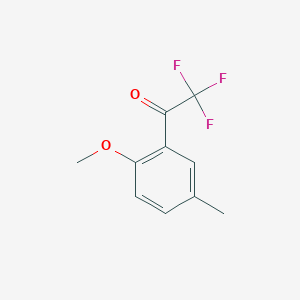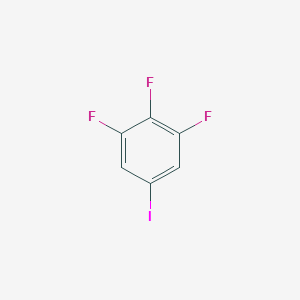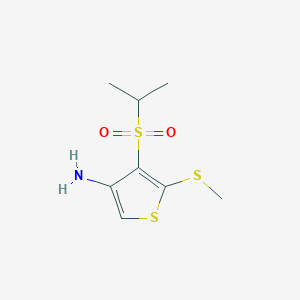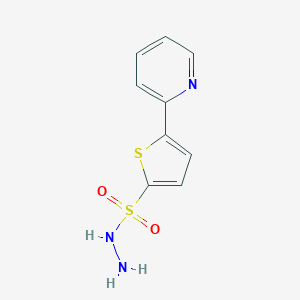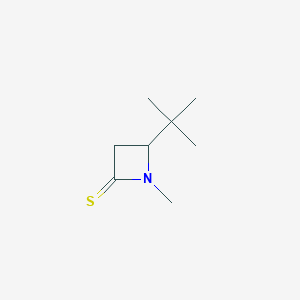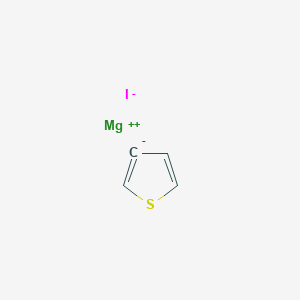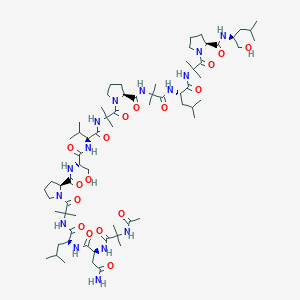
Trichovirin I IB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichovirin I IB is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is a nucleoside analogue that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. In
科学的研究の応用
Trichovirin I IB has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antiviral, antitumor, and immunomodulatory properties. Trichovirin I IB has been shown to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. It has also been found to exhibit cytotoxic effects on various tumor cell lines, including breast cancer and lung cancer. Furthermore, Trichovirin I IB has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
作用機序
The mechanism of action of Trichovirin I IB involves the inhibition of viral replication and the induction of apoptosis in tumor cells. Trichovirin I IB is a nucleoside analogue that is incorporated into the viral or tumor DNA, leading to the inhibition of DNA synthesis and replication. This results in the inhibition of viral replication and the induction of apoptosis in tumor cells.
生化学的および生理学的効果
Trichovirin I IB has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including reverse transcriptase and DNA polymerase. Trichovirin I IB has also been found to increase the production of cytokines, including interferon and interleukin-2. Furthermore, Trichovirin I IB has been shown to enhance the activity of natural killer cells and induce apoptosis in tumor cells.
Advantages and Limitations for Laboratory Experiments:
Trichovirin I IB has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized using various methods. Trichovirin I IB has also been found to exhibit low toxicity in vitro, making it a suitable candidate for further research. However, there are also limitations to using Trichovirin I IB in laboratory experiments. It has been found to exhibit low solubility in water, which can limit its use in certain experiments. Furthermore, Trichovirin I IB has not been extensively studied in vivo, and its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for research on Trichovirin I IB. One area of research could focus on the development of more efficient synthesis methods for Trichovirin I IB. Another area of research could focus on the in vivo safety and efficacy of Trichovirin I IB. Furthermore, research could be conducted to investigate the potential applications of Trichovirin I IB in other fields, including agriculture and veterinary medicine.
Conclusion:
Trichovirin I IB is a nucleoside analogue that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It has been found to exhibit antiviral, antitumor, and immunomodulatory properties and has been extensively studied for its biochemical and physiological effects. Trichovirin I IB has several advantages for laboratory experiments, but there are also limitations to its use. Future research on Trichovirin I IB could focus on the development of more efficient synthesis methods, the in vivo safety and efficacy of the compound, and its potential applications in other fields.
合成法
Trichovirin I IB can be synthesized using various methods, including chemical synthesis and fermentation. Chemical synthesis involves the creation of the compound through a series of chemical reactions, whereas fermentation involves the use of microorganisms to produce the compound. The chemical synthesis of Trichovirin I IB involves the use of various reagents and solvents, including ethyl acetoacetate, acetic anhydride, and triethylamine. The process involves the formation of a cyclonucleoside intermediate, which is then converted into Trichovirin I IB.
特性
CAS番号 |
167257-43-4 |
|---|---|
製品名 |
Trichovirin I IB |
分子式 |
C67H115N15O17 |
分子量 |
1402.7 g/mol |
IUPAC名 |
(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]-N-[(2S)-1-[[1-[(2S)-2-[[(2S)-3-hydroxy-1-[[(2S)-1-[[1-[(2S)-2-[[1-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C67H115N15O17/c1-35(2)29-40(33-83)69-54(91)45-23-20-26-80(45)60(97)66(16,17)77-53(90)42(31-37(5)6)72-59(96)64(12,13)78-56(93)47-25-22-28-82(47)62(99)67(18,19)79-57(94)49(38(7)8)74-51(88)44(34-84)71-55(92)46-24-21-27-81(46)61(98)65(14,15)76-52(89)41(30-36(3)4)70-50(87)43(32-48(68)86)73-58(95)63(10,11)75-39(9)85/h35-38,40-47,49,83-84H,20-34H2,1-19H3,(H2,68,86)(H,69,91)(H,70,87)(H,71,92)(H,72,96)(H,73,95)(H,74,88)(H,75,85)(H,76,89)(H,77,90)(H,78,93)(H,79,94)/t40-,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1 |
InChIキー |
ZLJDXWKMSSANHK-HMPCVODFSA-N |
異性体SMILES |
CC(C)C[C@@H](CO)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)[C@@H]2CCCN2C(=O)C(C)(C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)(C)NC(=O)C |
SMILES |
CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C |
正規SMILES |
CC(C)CC(CO)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)NC(=O)C |
その他のCAS番号 |
137042-20-7 |
配列 |
XNLXPSVXPXLXPL |
同義語 |
(2S)-2-[(2-acetamido-2-methyl-propanoyl)amino]-N-[(1S)-1-[[1-[(2S)-2-[ [(1S)-2-hydroxy-1-[[(1S)-1-[[1-[(2S)-2-[2-[[(1S)-1-[[1-[(2S)-2-[[(2S)- 1-hydroxy-4-methyl-pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-o xo-propan-2-yl]carbamoyl]-3-methyl-bu |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



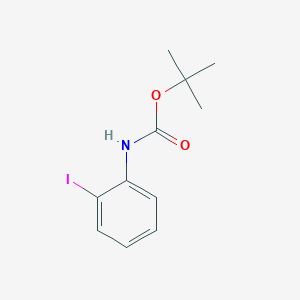
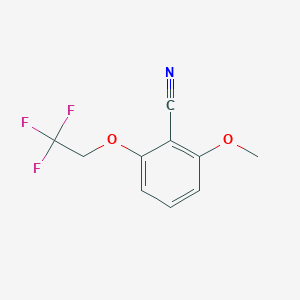
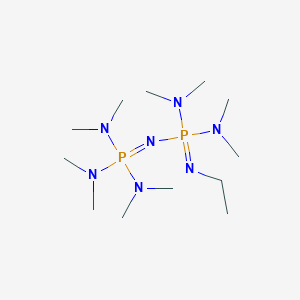
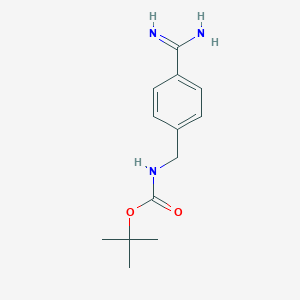
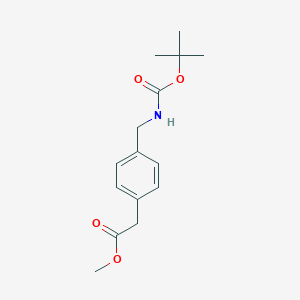
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)
